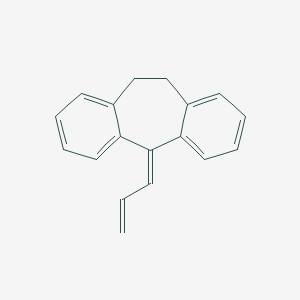
5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene
Overview
Description
The compound 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene is a polycyclic aromatic hydrocarbon with potential interest in organic chemistry due to its unique structure and properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as dibenzotrisdehydro16annulene-1,4-dione, involves complex organic reactions. For instance, the synthesis described in the first paper involves the preparation of dibenz16annulenedione, which does not exhibit a ring current effect according to its 1H NMR spectra . This information suggests that the synthesis of similar compounds might require careful consideration of the electronic effects and the stability of the intermediates formed during the reaction.
Molecular Structure Analysis
The molecular structure of related compounds can be deduced from spectroscopic data, as seen in the second paper, where the stereochemical configuration of two geometrical isomers was determined using NMR spectral data . This implies that the molecular structure of 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene could also be analyzed using similar spectroscopic techniques to understand its configuration and conformation.
Chemical Reactions Analysis
The third paper discusses the synthesis of heterometallic Pd(II)-Ni(II) complexes with meso-substituted dibenzotetraaza14annulene, which involves a double C-H bond activation . This showcases the reactivity of such annulene derivatives and suggests that 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene could also participate in metal-mediated reactions, potentially leading to the formation of novel complexes.
Physical and Chemical Properties Analysis
Although the provided papers do not directly discuss the physical and chemical properties of the compound , they do provide insights into the properties of structurally related compounds. For example, the formation of a rectangular complex with specific dimensions in the third paper indicates that the spatial arrangement and bonding interactions can significantly influence the physical properties of these compounds . This information could be extrapolated to predict the properties of 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene, such as its potential to form complexes with metals and its geometric parameters.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related compounds to 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene has been a subject of interest in research. For instance, the crystal structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide, a compound with a similar structure, has been studied. This research provided insights into the monoclinic crystal structure and the geometry of the molecules involved (Tokuma, Nojima, & Morimoto, 1971).
Conformational Analysis and Chemical Reactions
Research has also been conducted on the conformational analysis and transannular reactions of derivatives of annulene compounds. This includes studies on how these compounds react under different conditions, and their conformational stability, which is crucial in understanding their chemical behavior (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).
Potential in Peptide Chemistry
The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group has been found useful for protecting amines, alcohols, thiols, and carboxylic acids. This feature makes it particularly valuable in peptide chemistry, where protecting groups play a crucial role in synthesis processes (Pless, 1976).
Synthesis of Macrocyclic Rings
The synthesis of macrocyclic rings from reactions involving compounds structurally similar to 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene has been a subject of research. These studies contribute to the understanding of the synthesis pathways and potential applications of these macrocyclic compounds (Saikachi, Ogawa, & Sato, 1971).
properties
IUPAC Name |
2-prop-2-enylidenetricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1-2-7-18-16-10-5-3-8-14(16)12-13-15-9-4-6-11-17(15)18/h2-11H,1,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNDAXXIOHYNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179475 | |
| Record name | 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene | |
CAS RN |
24755-73-5 | |
| Record name | Nortriptyline hydrochloride impurity H [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024755735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-PROP-2-EN-1-YLIDENE-10,11-DIHYDRO-5H-DIBENZO(A,D)(7)ANNULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO099IV58D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

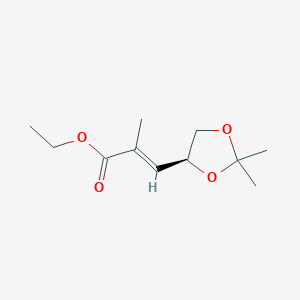

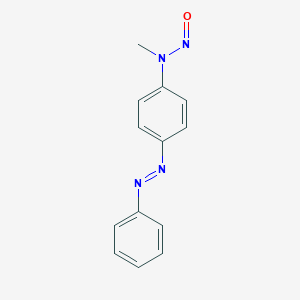
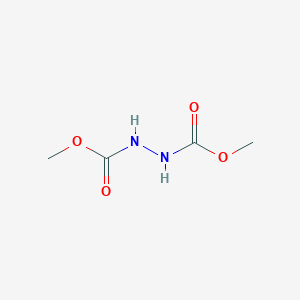
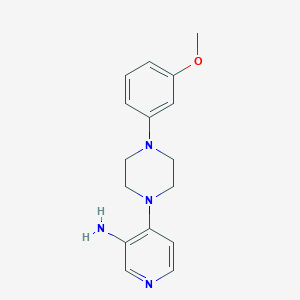


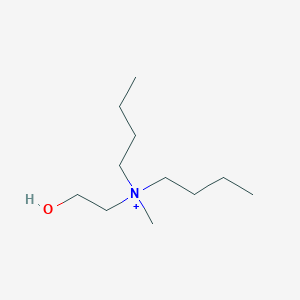
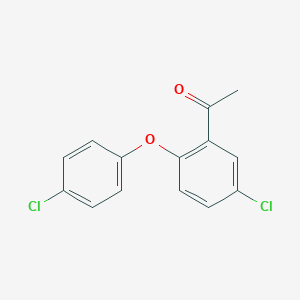

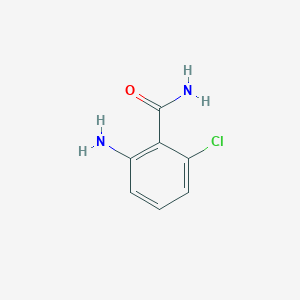
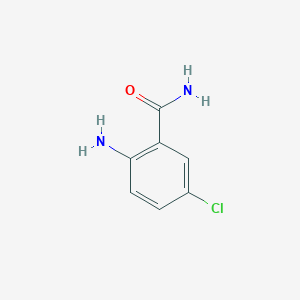
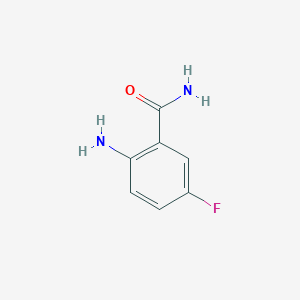
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)